
Srx246
Overview
Description
SRX246, also known as API-246, is a small-molecule, centrally-active, highly-selective vasopressin V1A receptor antagonist. It is under investigation by Azevan Pharmaceuticals for the treatment of affective and anger disorders. This compound is an azetidinone derivative, developed from LY-307174 as a lead compound .
Preparation Methods
The synthesis of SRX246 involves several steps, starting with the preparation of the azetidinone core. The synthetic route includes the following steps:
Formation of the azetidinone ring: This involves the cyclization of a suitable precursor under specific conditions.
Functionalization of the azetidinone ring:
Purification and isolation: The final compound is purified using techniques such as chromatography and recrystallization to obtain this compound in its pure form.
Chemical Reactions Analysis
SRX246 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced using suitable reducing agents to form reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SRX246 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of azetidinone derivatives.
Biology: this compound is used to investigate the role of vasopressin V1A receptors in various biological processes.
Industry: This compound is used in the development of new pharmaceuticals targeting vasopressin receptors.
Mechanism of Action
SRX246 exerts its effects by selectively binding to and antagonizing vasopressin V1A receptors. This action blocks the effects of vasopressin, a neuropeptide that modulates physiological and emotional responses to threat. By inhibiting vasopressin’s action, this compound reduces anxiety, fear, and aggressive behavior .
Comparison with Similar Compounds
SRX246 is unique compared to other vasopressin receptor antagonists due to its high selectivity and specificity for the V1A receptor. Similar compounds include:
ABT-436: Another vasopressin V1A receptor antagonist with different pharmacokinetic properties.
Balovaptan: A vasopressin V1A receptor antagonist studied for its potential in treating social deficits in autism spectrum disorder.
Nelivaptan: A vasopressin V1A receptor antagonist with applications in treating anxiety and stress-related disorders.
This compound stands out due to its ability to cross the blood-brain barrier and its excellent pharmacokinetic profile, making it a promising candidate for treating central nervous system disorders .
Biological Activity
SRX246 is a selective antagonist of the vasopressin V1A receptor, developed primarily for its potential therapeutic effects in various neuropsychiatric disorders, including aggression, anxiety, and depression. This compound has garnered attention due to its ability to penetrate the blood-brain barrier and modulate central nervous system (CNS) activity, particularly in response to stress and emotional stimuli.
Vasopressin is a neuropeptide that plays a significant role in regulating social behavior, aggression, and emotional responses. This compound selectively blocks the V1A receptor, which is predominantly expressed in the limbic system and other cortical regions involved in emotional regulation. By inhibiting this receptor, this compound aims to mitigate the adverse effects of vasopressin on mood and behavior.
Structural Characteristics
- Chemical Class : Synthetic organic compound
- Structure : β-lactam derivative with an azetidone ring
- Bioavailability : Orally bioavailable and CNS penetrant
Preclinical Studies
Preclinical studies have demonstrated the efficacy of this compound in various animal models:
- Aggression : In rodent models, this compound significantly reduced aggressive behavior when exposed to social stressors. For instance, functional magnetic resonance imaging (fMRI) studies indicated that this compound blocked neural activity associated with aggression when a male rat was introduced into a territory with a bonded pair .
- Anxiety and Depression : this compound has shown promise in reducing anxiety-like behaviors in models of stress-induced depression. It effectively blunted physiological responses to stressors, suggesting a potential application in treating anxiety disorders .
Clinical Trials
This compound has progressed through several clinical trials aimed at evaluating its safety and efficacy:
Clinical Trial ID | Title | Type | Status |
---|---|---|---|
NCT02922166 | Effects of this compound on an Experimental Model of Fear and Anxiety in Humans | Phase 1 Interventional | Completed |
NCT02733614 | Proof-of-concept Study to Assess the Efficacy and Safety of this compound in Adults With PTSD | Phase 2 Interventional | Ongoing |
NCT02055638 | Safety, Tolerability and Activity of this compound in Adults With Intermittent Explosive Disorder | Phase 1/Phase 2 Interventional | Ongoing |
NCT02507284 | Tolerability, Safety, and Activity of this compound in Irritable Subjects With Huntington's Disease | Phase 2 Interventional | Completed |
Case Studies
- Huntington's Disease : In an exploratory Phase 2 trial (STAIR), this compound was administered to patients with irritability and aggressive behavior associated with Huntington's disease. The trial assessed various behavioral scales including the Cohen-Mansfield Agitation Inventory (CMAI) and Aberrant Behavior Checklist (ABC). Results indicated that this compound was well tolerated and showed a reduction in irritability and aggression .
- Post-Traumatic Stress Disorder (PTSD) : A proof-of-concept study is currently assessing the efficacy of this compound in adults with PTSD. Preliminary findings suggest that the drug may help alleviate symptoms by modulating the neurobiological pathways involved in fear responses .
Efficacy Data
A summary of key findings from studies involving this compound includes:
- Reduction in Aggressive Behavior : In preclinical models, aggressive responses were significantly blunted when treated with this compound compared to controls.
- Neural Response Modulation : fMRI studies indicated that this compound effectively blocked vasopressin-induced activation of brain regions associated with aggression .
- Behavioral Assessments : In clinical trials for Huntington's disease patients, various scales demonstrated improvements in mood and reductions in aggressive conduct following treatment with this compound.
Statistical Analysis
In a recent trial assessing irritability among Huntington's disease patients, statistical analyses were performed using repeated measures ANOVA. Key statistics from the study are summarized below:
Time Point | Statistic | Placebo (N=36) | This compound 120 mg BID (N=36) | This compound 160 mg BID (N=34) |
---|---|---|---|---|
Visit 4 | Mean (SD) | 2.9 (4.38) | 2.9 (3.61) | 3.4 (4.64) |
Median | 1.0 | 2.0 | 1.0 | |
Min-Max | 0-16 | 0-12 | 0-16 |
These results indicate that while there were no significant differences between groups at baseline, trends suggested improved outcomes for those receiving higher doses of this compound.
Q & A
Basic Research Questions
Q. What is the mechanistic basis for SRX246's selectivity toward vasopressin V1a receptors, and how does this inform experimental design in CNS studies?
this compound exhibits high affinity for V1a receptors due to its structural optimization to mimic endogenous vasopressin while avoiding interactions with V2 receptors responsible for antidiuretic effects . Researchers should use competitive binding assays (e.g., radioligand displacement with [³H]-AVP) and selectivity profiling against related GPCRs (e.g., V1b, oxytocin receptors) to validate specificity. Include negative controls (e.g., kidney tissue for V2 activity) to confirm CNS-specific effects .
Q. Which preclinical models are most appropriate for evaluating this compound’s effects on aggression and anxiety?
Rodent models such as resident-intruder tests (aggression) and elevated plus maze (anxiety) are validated for this compound. Ensure models incorporate stress-inducing stimuli (e.g., social isolation or predator scent) to mimic human neuropsychiatric conditions. Dose-response studies in transgenic mice expressing human V1a receptors are recommended to enhance translational relevance .
Q. How is this compound’s blood-brain barrier (BBB) penetration quantified, and what methodological pitfalls should be avoided?
Use in vivo pharmacokinetic studies with LC-MS/MS to measure brain-to-plasma ratios in rodents. Avoid relying solely on logP values; instead, employ microdialysis or PET imaging with radiolabeled this compound (e.g., [¹⁸F]-analogs) to assess dynamic BBB penetration. Note that species-specific differences in P-glycoprotein efflux may require humanized transporter models .
Q. What are the primary endpoints in clinical trials investigating this compound for Huntington’s disease (HD)?
Key endpoints include the Unified Huntington’s Disease Rating Scale (UHDRS) irritability/aggression subscores, safety/tolerability metrics (e.g., dropout rates), and biomarker validation (e.g., fMRI changes in limbic activity). Ensure trials stratify participants by baseline irritability severity (UHDRS ≥2) and account for concomitant antidepressant use .
Q. How should receptor-binding assays be optimized to compare this compound with other V1a antagonists?
Use HEK293 cells stably expressing human V1a receptors and measure cAMP inhibition (V1a is Gq-coupled). Include reference antagonists (e.g., relcovaptan) and validate results with functional assays (e.g., calcium mobilization). Report IC₅₀ values with 95% confidence intervals to enable cross-study comparisons .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between this compound’s preclinical efficacy and mixed clinical outcomes in HD trials?
Conduct translational pharmacokinetic/pharmacodynamic (PK/PD) modeling to compare rodent brain exposure levels with human CSF data. Evaluate trial design limitations (e.g., short duration, heterogeneous HD phenotypes) and consider adaptive trial designs with enrichment strategies (e.g., selecting patients with V1a receptor overexpression) .
Q. What strategies optimize this compound-derived radiotracers for PET/SPECT imaging of V1a receptors in vivo?
Synthesize analogs with fluorine-18 or iodine-123 isotopes while preserving binding affinity. Validate tracers in non-human primates using blocking studies with cold this compound. Address lipophilicity challenges (e.g., metabolite interference) via structural modifications (e.g., PEGylation) .
Q. Which statistical approaches are robust for analyzing non-significant trends in this compound trial data?
Apply Bayesian hierarchical models to account for inter-individual variability in HD progression. Use sensitivity analyses to assess the impact of missing data (e.g., dropouts due to behavioral worsening). Pre-specified subgroup analyses (e.g., by CAG repeat length) may uncover responsive populations .
Q. How can in vitro findings on this compound’s V1a selectivity be validated in complex human tissue environments?
Use autoradiography in post-mortem human brain sections (e.g., amygdala, hypothalamus) to confirm target engagement. Pair with RNA-seq to correlate V1a mRNA levels with ligand binding density. Cross-validate using CRISPR-Cas9 V1a knockout organoids .
Q. What ethical and methodological considerations arise when designing this compound trials for neuropsychiatric comorbidities in vulnerable populations (e.g., HD patients)?
Obtain informed consent through iterative discussions with patients and caregivers. Implement data safety monitoring boards (DSMBs) to address suicidality risks. Use mixed-methods approaches (e.g., qualitative interviews + UHDRS) to capture patient-reported outcomes .
Properties
IUPAC Name |
(2R)-4-oxo-2-[(3S,4R)-2-oxo-3-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-4-[(E)-2-phenylethenyl]azetidin-1-yl]-N-[(1R)-1-phenylethyl]-4-(4-piperidin-1-ylpiperidin-1-yl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H49N5O5/c1-30(32-16-8-3-9-17-32)43-40(49)36(28-38(48)45-26-22-34(23-27-45)44-24-12-5-13-25-44)46-35(21-20-31-14-6-2-7-15-31)39(41(46)50)47-37(29-52-42(47)51)33-18-10-4-11-19-33/h2-4,6-11,14-21,30,34-37,39H,5,12-13,22-29H2,1H3,(H,43,49)/b21-20+/t30-,35-,36-,37-,39+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUKOXWSIGULLE-JVOQCOEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(CC(=O)N2CCC(CC2)N3CCCCC3)N4C(C(C4=O)N5C(COC5=O)C6=CC=CC=C6)C=CC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@@H](CC(=O)N2CCC(CC2)N3CCCCC3)N4[C@@H]([C@@H](C4=O)N5[C@H](COC5=O)C6=CC=CC=C6)/C=C/C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H49N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032257 | |
Record name | SRX246 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512784-93-9 | |
Record name | SRX-246 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0512784939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SRX-246 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16968 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SRX246 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SRX-246 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372X2P22UY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.